molecular formula C12H9Cl2N3O2S B2733943 2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 743472-76-6

2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No. B2733943
CAS RN: 743472-76-6
M. Wt: 330.18
InChI Key: RRDMYRMJDPNUOQ-UHFFFAOYSA-N
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Description

Zoxamide is a common broad-spectrum fungicide . It belongs to the benzamide class of fungicides and is known for its specific action against oomycetes . It is used for the control of various fungal infections including blight in potatoes and tomatoes .


Molecular Structure Analysis

The molecular formula of Zoxamide is C14H16Cl3NO2 . It has a molecular weight of 336.64 . The structure contains a benzamide group and a thiadiazole group .


Physical And Chemical Properties Analysis

Zoxamide is a lumpy white powder with a flour-like odor . It has a low aqueous solubility, is volatile, and has a low potential for leaching to groundwater . It has a melting point of 159.5 – 160.5 °C and a relative density of 1.38 at 20 °C . The octanol-water partition coefficient (Log Kow) is 3.76 ± 0.04 at ambient temperature .

Mechanism of Action

Zoxamide operates by countering the oomycetes . The mode of action of zoxamide is nuclear partition and destruction of the microtubule cytoskeleton .

Safety and Hazards

Zoxamide has a low mammalian toxicity but is a probable skin sensitizer and a recognized eye irritant . It is moderately toxic to most fauna and flora . The specific safety and hazards related to Zoxamide are not detailed in the available resources.

properties

IUPAC Name

2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O2S/c1-6(18)4-10-15-12(20-17-10)16-11(19)8-3-2-7(13)5-9(8)14/h2-3,5H,4H2,1H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDMYRMJDPNUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826181
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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